tert-Dodecylmercaptan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Polymerization Chain Transfer Agent:

Tert-dodecanethiol acts as a chain transfer agent (CTA) in the polymerization process, influencing the molecular weight distribution of polymers like styrene-butadiene rubber (SBR) and butadiene latex (SBL) []. By reacting with growing polymer chains, it controls their length and ultimately impacts the final properties of the polymer, such as elasticity and strength [].

Functionalization of Surfaces:

The thiol group in TDM allows it to bind to certain metal surfaces, potentially leading to their functionalization for specific applications. Research has explored its use in self-assembled monolayers on gold surfaces, aiming to create tailored interfaces for sensors or biosensors [].

Development of New Materials:

Scientists have investigated the potential of TDM in the synthesis of novel materials with desired properties. For instance, research has explored its use in the preparation of functionalized nanoparticles and polymers with specific electrical or optical properties [, ].

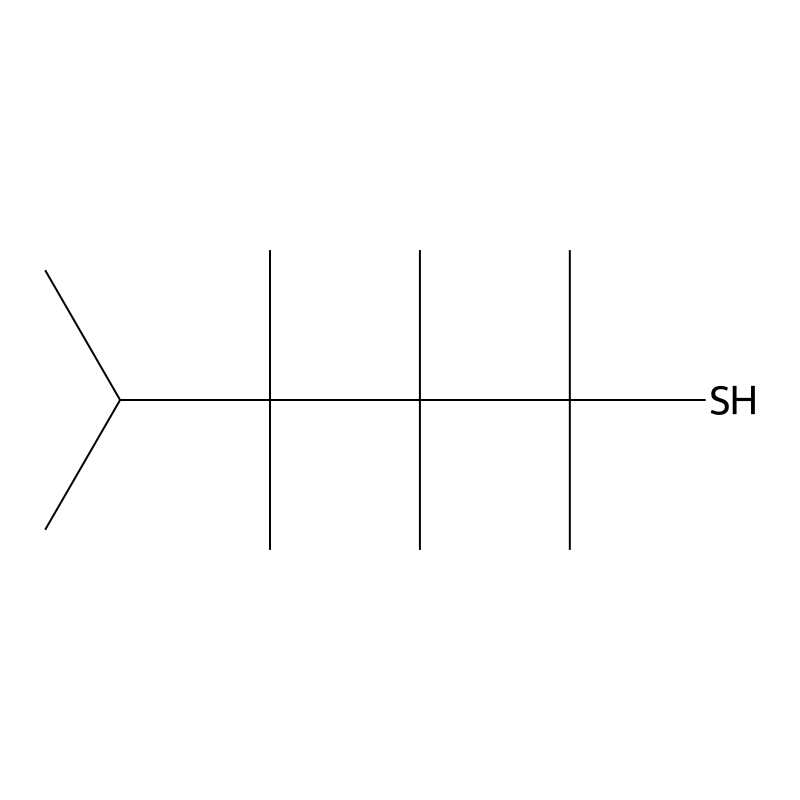

Tert-Dodecylmercaptan is a sulfur-containing organic compound with the molecular formula C₁₂H₂₆S. It is classified as a thiol, characterized by the presence of a sulfhydryl group (-SH) attached to a tertiary dodecyl group. This compound typically exists as a mixture of isomers, primarily derived from the oligomerization of propylene or isobutylene, and is noted for its significant role in various chemical processes, particularly as a chain transfer agent in radical polymerization reactions .

- Tert-dodecanethiol has a strong unpleasant odor and may cause skin and respiratory irritation [].

- It is flammable and should be handled with appropriate precautions [].

Please Note:

- Specific data for melting point and safety hazards might require further consultation with safety data sheets (SDS) from chemical suppliers.

- Research on tert-dodecanethiol is ongoing, and new applications and properties may be discovered.

Tert-Dodecylmercaptan can be synthesized through several methods:

- Hydrogen Sulfide Reaction: The most common method involves the reaction of hydrogen sulfide with tri-n-butene or propylene tetramer in the presence of a catalyst such as boron trifluoride. This process yields a complex mixture of thiols with varying carbon chain lengths, predominantly containing dodecanethiol .

- Oligomerization: Another method involves the oligomerization of propylene or isobutylene followed by treatment with hydrogen sulfide. This approach allows for the production of various isomers of tert-dodecylmercaptan .

- Catalytic Processes: Catalysts play a crucial role in enhancing the efficiency and selectivity of the synthesis processes, allowing for better control over the product distribution and yield .

Tert-Dodecylmercaptan's branched structure contributes to its unique reactivity and effectiveness as a chain transfer agent compared to its straight-chain counterparts. Its ability to control polymer characteristics makes it invaluable in industrial applications where precise molecular weight control is essential .

Studies have shown that tert-Dodecylmercaptan interacts with various materials and surfaces. For instance, its adsorption behavior on minerals like sphalerite has been investigated to understand its role in mineral processing and flotation techniques. These interactions can influence the efficiency of mineral extraction processes and highlight the importance of tert-dodecylmercaptan in industrial applications .

- Dodecanethiol: A straight-chain thiol that lacks the branched structure of tert-dodecylmercaptan.

- Octanethiol: A shorter-chain thiol that exhibits different physical properties and reactivity compared to tert-dodecylmercaptan.

- Hexanethiol: Another straight-chain thiol that serves different industrial applications but does not possess the same molecular weight or reactivity profile.

Comparison TableCompound Structure Type Molecular Formula Key

Thermophysical Properties

Boiling Point, Melting Point, and Phase Behavior

tert-Dodecylmercaptan exhibits distinct thermal transition characteristics that define its phase behavior under various temperature conditions [1] [3] [24]. The compound demonstrates a boiling point range of 227-248°C at standard atmospheric pressure, with the most commonly reported value being 233°C [1] [3]. This relatively high boiling point reflects the molecular weight and intermolecular forces present in the branched dodecyl chain structure.

The melting point characteristics of tert-dodecylmercaptan indicate its liquid state under ambient conditions [1] [3] [4] [23]. Experimental measurements reveal a melting point below -30°C, with some sources reporting values as low as -7.5°C [4]. The freezing point has been specifically determined to be -16°C under controlled laboratory conditions [5] [11]. This low-temperature phase transition behavior ensures that tert-dodecylmercaptan remains in liquid form across a wide range of operational temperatures encountered in industrial applications.

The phase behavior analysis reveals that tert-dodecylmercaptan maintains its liquid state from approximately -30°C to its boiling point range [1] [3] [23]. The compound exhibits thermal stability up to its decomposition temperature of 350°C, beyond which molecular breakdown occurs [1]. The autoignition temperature ranges from 198°C to 230°C, indicating the temperature threshold for spontaneous combustion in air [11] [23].

Density, Viscosity, and Refractive Index

The density characteristics of tert-dodecylmercaptan have been extensively documented across various temperature conditions [1] [3] [6] [24]. At the standard reference temperature of 20°C, the compound exhibits a density of 0.86 g/cm³ [1] [3] [6] [24]. Temperature-dependent density measurements show a specific gravity of 0.8634 g/cm³ at 15/4°C [23], while relative density measurements at 16°C consistently report values of 0.86 [5] [11].

Viscosity properties demonstrate the flow characteristics essential for understanding the compound's behavior in various applications [1] [3] [23] [24]. Dynamic viscosity measurements at 20°C yield values of 36 mPa·s (millipascal-seconds) [1] [3], while kinematic viscosity determinations report 3.77 mm²/s at the same temperature [23] [24]. These viscosity values indicate moderate flow resistance, positioning tert-dodecylmercaptan as a moderately viscous liquid under standard conditions.

The refractive index serves as a fundamental optical property for compound identification and purity assessment [1] [4] [6] [21]. Measurements consistently report refractive index values ranging from 1.46 to 1.461 at 20°C [1] [4] [6] [21]. This optical property reflects the compound's molecular structure and provides a reliable parameter for quality control and analytical verification.

Property Value Temperature (°C) Source Citation Density (g/cm³) 0.86 20 [1] [3] [6] [24] Specific Gravity 0.8634 15/4 [23] Dynamic Viscosity (mPa·s) 36 20 [1] [3] Kinematic Viscosity (mm²/s) 3.77 20 [23] [24] Refractive Index 1.46-1.461 20 [1] [4] [6] [21]

Solubility and Partitioning Behavior

Hydrophobic Interactions in Organic Media

tert-Dodecylmercaptan demonstrates exceptional solubility characteristics in organic solvents, reflecting its pronounced hydrophobic nature [1] [6] [8] [21]. The compound exhibits complete miscibility with alcohol, ether, benzene, acetone, and styrene, indicating strong hydrophobic interactions with these organic media [1] [6] [8] [21]. This extensive solubility profile stems from the branched dodecyl hydrocarbon chain, which readily interacts with similar nonpolar and weakly polar organic compounds through van der Waals forces and hydrophobic associations.

The partitioning behavior in organic systems reveals preferential distribution toward nonpolar phases [6] [21]. Experimental observations confirm that tert-dodecylmercaptan dissolves readily in gasoline and other petroleum-based solvents [8]. The compound's affinity for organic media extends to various ester compounds, demonstrating its versatility as a solute in diverse organic systems [8]. This broad organic solubility makes tert-dodecylmercaptan particularly suitable for applications requiring dissolution in nonpolar reaction media.

The hydrophobic character is quantitatively expressed through partition coefficient measurements [5] [9] [11] [24]. The octanol-water partition coefficient (log Kow) values range from greater than 6.2 to 7.43, indicating extremely strong preference for the organic phase over aqueous systems [5] [9] [11] [24]. These high partition coefficient values confirm the compound's pronounced lipophilic nature and predict its behavior in biphasic systems.

Aqueous Solubility Limitations

The aqueous solubility of tert-dodecylmercaptan is severely limited due to its hydrophobic molecular structure [5] [6] [9] [21] [23]. Water solubility measurements at 20°C reveal concentrations ranging from 0.25 to 3.93 mg/L, depending on experimental conditions and measurement methodologies [5] [6] [9] [21] [23]. More restrictive measurements at 23°C report solubility values below 0.1 g/100 mL [4] [24], emphasizing the compound's classification as essentially insoluble in water.

The limited aqueous solubility reflects the thermodynamic unfavorability of incorporating the large, branched hydrocarbon chain into the hydrogen-bonded water structure [9]. The molecular architecture, consisting predominantly of methyl and methylene groups with a single polar thiol functional group, creates an energetically unfavorable interaction with water molecules [26]. This results in the compound floating on water surfaces due to its lower density relative to water [20].

Henry's Law constant provides quantitative insight into the air-water partitioning behavior [9]. The measured value of 4.27 × 10⁵ Pa·m³/mol indicates a strong tendency for the compound to partition into the gas phase rather than remain dissolved in aqueous solutions [9]. This high Henry's Law constant confirms the compound's volatility from aqueous systems and its preference for vapor phase distribution.

Solubility Parameter Value Conditions Source Citation Water Solubility (mg/L) 0.25-3.93 20°C [5] [6] [9] [21] [23] Water Solubility (g/100mL) <0.1 23°C [4] [24] Log Kow >6.2-7.43 20°C [5] [9] [11] [24] Henry's Law Constant (Pa·m³/mol) 4.27 × 10⁵ - [9]

Spectroscopic Profiling

Infrared (IR) Spectral Signatures

Infrared spectroscopy provides distinctive fingerprint identification for tert-dodecylmercaptan through characteristic vibrational frequencies [7] [12] [32]. The most diagnostic spectral feature appears in the sulfur-hydrogen stretching region, where the thiol functional group exhibits absorption peaks at 2,375 cm⁻¹ and 2,320 cm⁻¹ [32]. These S-H stretching vibrations represent the fundamental identifier for mercaptan compounds and serve as primary confirmation of the thiol functionality.

The hydrocarbon chain components generate characteristic absorption patterns in multiple spectral regions [32]. Methyl group stretching vibrations appear prominently at 2,926 cm⁻¹, representing the asymmetric and symmetric C-H stretching modes of the terminal and branched methyl groups [32]. Additional methylene stretching vibrations occur at 2,852 cm⁻¹, corresponding to the C-H bonds in the alkyl chain backbone [32]. These aliphatic C-H stretching frequencies fall within the typical range of 2850-3000 cm⁻¹ for saturated hydrocarbon systems [34].

The fingerprint region below 1600 cm⁻¹ contains bending and deformation vibrations that provide detailed structural information [32]. Methyl bending vibrations appear at 1,560 cm⁻¹ and 1,463 cm⁻¹, representing both symmetric and asymmetric deformation modes [32]. The spectrum recorded by the Coblentz Society using a Perkin-Elmer 521 grating instrument on neat liquid samples provides authoritative reference data for compound identification [7] [12].

Instrumental parameters for optimal spectral acquisition include transmission measurements using cesium bromide crystals with a resolution of 4 cm⁻¹ [7]. The spectrum exhibits characteristic features consistent with branched alkyl mercaptans, with particular emphasis on the diagnostic S-H stretch that distinguishes mercaptans from other sulfur-containing compounds [34].

Nuclear Magnetic Resonance (NMR) Features

Nuclear magnetic resonance spectroscopy reveals detailed structural information about the branched architecture of tert-dodecylmercaptan [27]. The compound exists as a mixture of isomers with highly branched carbon frameworks, creating complex NMR patterns that reflect the statistical distribution of methyl branches along the dodecyl chain [26] [27]. Proton NMR (¹H NMR) spectroscopy provides primary structural characterization through chemical shift analysis of different hydrogen environments.

The thiol proton typically appears as a characteristic signal in the 1.5-2.5 ppm region, representing the S-H functionality . Methyl groups attached to tertiary carbon centers exhibit chemical shifts around 1.0-1.3 ppm, consistent with shielded alkyl environments [41]. Methylene protons in the chain backbone appear in the 1.2-1.6 ppm range, while protons on carbons adjacent to the sulfur atom show slight downfield shifts due to the electronegativity of sulfur [41].

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework architecture . The branched structure creates multiple carbon environments, with tertiary carbons appearing in characteristic chemical shift ranges [42]. Primary carbons (methyl groups) typically resonate around 20-30 ppm, secondary carbons (methylene groups) appear around 30-40 ppm, and tertiary carbons show signals in the 35-45 ppm region [42].

The complex isomeric mixture nature of commercial tert-dodecylmercaptan results in overlapping signals that reflect the statistical distribution of branching patterns [26] [27]. Modern high-resolution NMR techniques combined with two-dimensional correlation experiments enable detailed structural elucidation of individual isomeric components . The NMR data confirms the predominantly C₁₂H₂₆S composition with extensive tertiary branching characteristic of propylene tetramer-derived mercaptans [26].

Spectroscopic Technique Key Features Diagnostic Peaks/Shifts Source Citation IR Spectroscopy S-H stretch 2,375, 2,320 cm⁻¹ [32] IR Spectroscopy C-H stretch (CH₃) 2,926 cm⁻¹ [32] IR Spectroscopy C-H stretch (CH₂) 2,852 cm⁻¹ [32] ¹H NMR Thiol proton 1.5-2.5 ppm ¹H NMR Alkyl protons 1.0-1.6 ppm [41] ¹³C NMR Branched carbons 20-45 ppm [42]

Physical Description

Liquid

XLogP3

4.8

UNII

G00MDQ58TB

GHS Hazard Statements

Aggregated GHS information provided by 1022 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

Reported as not meeting GHS hazard criteria by 80 of 1022 companies. For more detailed information, please visit ECHA C&L website;

Of the 13 notification(s) provided by 942 of 1022 companies with hazard statement code(s):;

H315 (97.77%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (74.1%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (97.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (23.57%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (25.37%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H413 (69%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

25103-58-6

General Manufacturing Information

All other basic organic chemical manufacturing

Paint and coating manufacturing

Plastic material and resin manufacturing

Synthetic rubber manufacturing

tert-Dodecanethiol: ACTIVE

Dates

Last modified: 04-14-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Structure Type | Molecular Formula | Key

Thermophysical PropertiesBoiling Point, Melting Point, and Phase Behaviortert-Dodecylmercaptan exhibits distinct thermal transition characteristics that define its phase behavior under various temperature conditions [1] [3] [24]. The compound demonstrates a boiling point range of 227-248°C at standard atmospheric pressure, with the most commonly reported value being 233°C [1] [3]. This relatively high boiling point reflects the molecular weight and intermolecular forces present in the branched dodecyl chain structure. The melting point characteristics of tert-dodecylmercaptan indicate its liquid state under ambient conditions [1] [3] [4] [23]. Experimental measurements reveal a melting point below -30°C, with some sources reporting values as low as -7.5°C [4]. The freezing point has been specifically determined to be -16°C under controlled laboratory conditions [5] [11]. This low-temperature phase transition behavior ensures that tert-dodecylmercaptan remains in liquid form across a wide range of operational temperatures encountered in industrial applications. The phase behavior analysis reveals that tert-dodecylmercaptan maintains its liquid state from approximately -30°C to its boiling point range [1] [3] [23]. The compound exhibits thermal stability up to its decomposition temperature of 350°C, beyond which molecular breakdown occurs [1]. The autoignition temperature ranges from 198°C to 230°C, indicating the temperature threshold for spontaneous combustion in air [11] [23]. Density, Viscosity, and Refractive IndexThe density characteristics of tert-dodecylmercaptan have been extensively documented across various temperature conditions [1] [3] [6] [24]. At the standard reference temperature of 20°C, the compound exhibits a density of 0.86 g/cm³ [1] [3] [6] [24]. Temperature-dependent density measurements show a specific gravity of 0.8634 g/cm³ at 15/4°C [23], while relative density measurements at 16°C consistently report values of 0.86 [5] [11].Viscosity properties demonstrate the flow characteristics essential for understanding the compound's behavior in various applications [1] [3] [23] [24]. Dynamic viscosity measurements at 20°C yield values of 36 mPa·s (millipascal-seconds) [1] [3], while kinematic viscosity determinations report 3.77 mm²/s at the same temperature [23] [24]. These viscosity values indicate moderate flow resistance, positioning tert-dodecylmercaptan as a moderately viscous liquid under standard conditions. The refractive index serves as a fundamental optical property for compound identification and purity assessment [1] [4] [6] [21]. Measurements consistently report refractive index values ranging from 1.46 to 1.461 at 20°C [1] [4] [6] [21]. This optical property reflects the compound's molecular structure and provides a reliable parameter for quality control and analytical verification.

Solubility and Partitioning BehaviorHydrophobic Interactions in Organic Mediatert-Dodecylmercaptan demonstrates exceptional solubility characteristics in organic solvents, reflecting its pronounced hydrophobic nature [1] [6] [8] [21]. The compound exhibits complete miscibility with alcohol, ether, benzene, acetone, and styrene, indicating strong hydrophobic interactions with these organic media [1] [6] [8] [21]. This extensive solubility profile stems from the branched dodecyl hydrocarbon chain, which readily interacts with similar nonpolar and weakly polar organic compounds through van der Waals forces and hydrophobic associations. The partitioning behavior in organic systems reveals preferential distribution toward nonpolar phases [6] [21]. Experimental observations confirm that tert-dodecylmercaptan dissolves readily in gasoline and other petroleum-based solvents [8]. The compound's affinity for organic media extends to various ester compounds, demonstrating its versatility as a solute in diverse organic systems [8]. This broad organic solubility makes tert-dodecylmercaptan particularly suitable for applications requiring dissolution in nonpolar reaction media. The hydrophobic character is quantitatively expressed through partition coefficient measurements [5] [9] [11] [24]. The octanol-water partition coefficient (log Kow) values range from greater than 6.2 to 7.43, indicating extremely strong preference for the organic phase over aqueous systems [5] [9] [11] [24]. These high partition coefficient values confirm the compound's pronounced lipophilic nature and predict its behavior in biphasic systems. Aqueous Solubility LimitationsThe aqueous solubility of tert-dodecylmercaptan is severely limited due to its hydrophobic molecular structure [5] [6] [9] [21] [23]. Water solubility measurements at 20°C reveal concentrations ranging from 0.25 to 3.93 mg/L, depending on experimental conditions and measurement methodologies [5] [6] [9] [21] [23]. More restrictive measurements at 23°C report solubility values below 0.1 g/100 mL [4] [24], emphasizing the compound's classification as essentially insoluble in water. The limited aqueous solubility reflects the thermodynamic unfavorability of incorporating the large, branched hydrocarbon chain into the hydrogen-bonded water structure [9]. The molecular architecture, consisting predominantly of methyl and methylene groups with a single polar thiol functional group, creates an energetically unfavorable interaction with water molecules [26]. This results in the compound floating on water surfaces due to its lower density relative to water [20]. Henry's Law constant provides quantitative insight into the air-water partitioning behavior [9]. The measured value of 4.27 × 10⁵ Pa·m³/mol indicates a strong tendency for the compound to partition into the gas phase rather than remain dissolved in aqueous solutions [9]. This high Henry's Law constant confirms the compound's volatility from aqueous systems and its preference for vapor phase distribution.

Spectroscopic ProfilingInfrared (IR) Spectral SignaturesInfrared spectroscopy provides distinctive fingerprint identification for tert-dodecylmercaptan through characteristic vibrational frequencies [7] [12] [32]. The most diagnostic spectral feature appears in the sulfur-hydrogen stretching region, where the thiol functional group exhibits absorption peaks at 2,375 cm⁻¹ and 2,320 cm⁻¹ [32]. These S-H stretching vibrations represent the fundamental identifier for mercaptan compounds and serve as primary confirmation of the thiol functionality. The hydrocarbon chain components generate characteristic absorption patterns in multiple spectral regions [32]. Methyl group stretching vibrations appear prominently at 2,926 cm⁻¹, representing the asymmetric and symmetric C-H stretching modes of the terminal and branched methyl groups [32]. Additional methylene stretching vibrations occur at 2,852 cm⁻¹, corresponding to the C-H bonds in the alkyl chain backbone [32]. These aliphatic C-H stretching frequencies fall within the typical range of 2850-3000 cm⁻¹ for saturated hydrocarbon systems [34]. The fingerprint region below 1600 cm⁻¹ contains bending and deformation vibrations that provide detailed structural information [32]. Methyl bending vibrations appear at 1,560 cm⁻¹ and 1,463 cm⁻¹, representing both symmetric and asymmetric deformation modes [32]. The spectrum recorded by the Coblentz Society using a Perkin-Elmer 521 grating instrument on neat liquid samples provides authoritative reference data for compound identification [7] [12].Instrumental parameters for optimal spectral acquisition include transmission measurements using cesium bromide crystals with a resolution of 4 cm⁻¹ [7]. The spectrum exhibits characteristic features consistent with branched alkyl mercaptans, with particular emphasis on the diagnostic S-H stretch that distinguishes mercaptans from other sulfur-containing compounds [34]. Nuclear Magnetic Resonance (NMR) FeaturesNuclear magnetic resonance spectroscopy reveals detailed structural information about the branched architecture of tert-dodecylmercaptan [27]. The compound exists as a mixture of isomers with highly branched carbon frameworks, creating complex NMR patterns that reflect the statistical distribution of methyl branches along the dodecyl chain [26] [27]. Proton NMR (¹H NMR) spectroscopy provides primary structural characterization through chemical shift analysis of different hydrogen environments. The thiol proton typically appears as a characteristic signal in the 1.5-2.5 ppm region, representing the S-H functionality . Methyl groups attached to tertiary carbon centers exhibit chemical shifts around 1.0-1.3 ppm, consistent with shielded alkyl environments [41]. Methylene protons in the chain backbone appear in the 1.2-1.6 ppm range, while protons on carbons adjacent to the sulfur atom show slight downfield shifts due to the electronegativity of sulfur [41]. Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework architecture . The branched structure creates multiple carbon environments, with tertiary carbons appearing in characteristic chemical shift ranges [42]. Primary carbons (methyl groups) typically resonate around 20-30 ppm, secondary carbons (methylene groups) appear around 30-40 ppm, and tertiary carbons show signals in the 35-45 ppm region [42]. The complex isomeric mixture nature of commercial tert-dodecylmercaptan results in overlapping signals that reflect the statistical distribution of branching patterns [26] [27]. Modern high-resolution NMR techniques combined with two-dimensional correlation experiments enable detailed structural elucidation of individual isomeric components . The NMR data confirms the predominantly C₁₂H₂₆S composition with extensive tertiary branching characteristic of propylene tetramer-derived mercaptans [26].

Physical Description Liquid

XLogP3 4.8

UNII

G00MDQ58TB

GHS Hazard Statements

Aggregated GHS information provided by 1022 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

Reported as not meeting GHS hazard criteria by 80 of 1022 companies. For more detailed information, please visit ECHA C&L website; Of the 13 notification(s) provided by 942 of 1022 companies with hazard statement code(s):; H315 (97.77%): Causes skin irritation [Warning Skin corrosion/irritation]; H317 (74.1%): May cause an allergic skin reaction [Warning Sensitization, Skin]; H319 (97.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H400 (23.57%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]; H410 (25.37%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]; H413 (69%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Irritant;Environmental Hazard Other CAS

25103-58-6

General Manufacturing Information

All other basic organic chemical manufacturing

Paint and coating manufacturing Plastic material and resin manufacturing Synthetic rubber manufacturing tert-Dodecanethiol: ACTIVE Dates

Last modified: 04-14-2024

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|